(10R)-10-Formyl-5,8,10-trideazafolic acid
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Overview
Description
(10R)-10-Formyl-5,8,10-Trideazafolic Acid is a synthetic derivative of folic acidThese compounds contain glutamic acid or a derivative thereof resulting from the reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Preparation Methods
The synthesis of (10R)-10-Formyl-5,8,10-Trideazafolic Acid involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of a precursor molecule, which undergoes a series of chemical reactions such as formylation, reduction, and substitution to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
(10R)-10-Formyl-5,8,10-Trideazafolic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(10R)-10-Formyl-5,8,10-Trideazafolic Acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain types of cancer.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (10R)-10-Formyl-5,8,10-Trideazafolic Acid involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. The compound acts as an inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis. By inhibiting this enzyme, the compound disrupts the synthesis of thymidine, a nucleotide essential for DNA replication and cell division .
Comparison with Similar Compounds
(10R)-10-Formyl-5,8,10-Trideazafolic Acid is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
10-Formyl-5,8-Dideazafolic Acid: Another thymidylate synthase inhibitor with a slightly different structure.
Methotrexate: A well-known folate analog used in cancer therapy, which also inhibits thymidylate synthase but has a different chemical structure.
Pemetrexed: Another antifolate drug used in chemotherapy, which targets multiple enzymes in the folate pathway.
These compounds share some similarities in their biological activity but differ in their chemical structures and specific applications.
Properties
Molecular Formula |
C23H22N4O8 |
---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(1R)-2-(2-amino-4-oxo-3H-quinazolin-6-yl)-1-carboxyethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C23H22N4O8/c24-23-26-16-6-1-11(10-15(16)20(31)27-23)9-14(21(32)33)12-2-4-13(5-3-12)19(30)25-17(22(34)35)7-8-18(28)29/h1-6,10,14,17H,7-9H2,(H,25,30)(H,28,29)(H,32,33)(H,34,35)(H3,24,26,27,31)/t14-,17+/m1/s1 |
InChI Key |
DAOQLLQRJAXMGY-PBHICJAKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC2=CC3=C(C=C2)N=C(NC3=O)N)C(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C(CC2=CC3=C(C=C2)N=C(NC3=O)N)C(=O)O)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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